molecular formula C15H14N2O3S B2549827 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097915-98-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2549827
CAS No.: 2097915-98-3
M. Wt: 302.35
InChI Key: SIBXJTQWDXMEAZ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a central ethyl bridge connecting a furan (oxygen-containing heterocycle) and a thiophene (sulfur-containing heterocycle). The oxazole ring, substituted with a methyl group at position 5 and a carboxamide moiety at position 4, completes the structure.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBXJTQWDXMEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the furan and thiophene rings in the compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can alter the phosphorylation status of target proteins, thereby modulating signal transduction processes. The oxazole ring in the compound can also form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of downstream signaling molecules. This can result in altered cell proliferation, differentiation, and apoptosis.

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response. The compound may also influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the production and utilization of energy and other metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the furan and thiophene rings can interact with the active sites of enzymes, leading to enzyme inhibition or activation. This can result in changes in the catalytic activity of the enzymes, affecting various biochemical pathways.

Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins. This interaction can alter the binding affinity of these proteins to DNA, leading to changes in the transcriptional activity of target genes. The compound may also affect the stability and degradation of proteins by interacting with ubiquitin ligases and other components of the proteasome pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biological activities. These degradation products can further interact with cellular components, potentially leading to cumulative or synergistic effects.

Long-term studies have shown that this compound can have sustained effects on cellular processes, such as gene expression and metabolism. These effects may be due to the persistent presence of the compound or its metabolites in the cellular environment, leading to prolonged modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s structural analogs identified in the evidence share key heterocyclic motifs but differ in substituents and connectivity. Below is a comparative analysis:

Table 1: Structural Comparison with Analogs
Compound Name Key Structural Features Biological Activity (if reported) Source
Target Compound Ethyl bridge linking furan-2-yl and thiophen-3-yl; 5-methyl-1,2-oxazole-4-carboxamide Not explicitly reported N/A
N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]benzamide Thiophen-2-ylmethylthio group; benzamide backbone Anticancer, antiviral applications
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]benzamide Oxadiazole ring; nitrophenyl substituent Antiviral, thrombo-inflammatory targets
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Thiophen-3-yl; thiazolecarboxamide Not explicitly reported
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl; triazole-sulfanyl group Antifungal, antimicrobial activity
Key Observations:

Heterocyclic Diversity : The target compound combines furan, thiophene, and oxazole rings, while analogs often substitute oxazole with oxadiazole (e.g., ) or thiazole (e.g., ).

Substituent Effects : The ethyl bridge in the target compound may enhance conformational flexibility compared to rigid methylthio or sulfanyl linkages in analogs (e.g., ).

Bioactivity Trends : Compounds with thiophene and sulfur-containing groups (e.g., methylthio, sulfanyl) are frequently associated with antiviral or anticancer activity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Binding Interactions : The carboxamide group could participate in hydrogen bonding with biological targets, similar to benzamide derivatives in .
  • Metabolic Stability : Thiophene-containing compounds are prone to oxidative metabolism, but the furan ring might mitigate this via electronic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Utilize cyclocondensation reactions between thiophene-3-carbaldehyde derivatives and furan-containing amines under acidic conditions (e.g., acetic acid) to form the ethylenediamine backbone .
  • Step 2 : Couple the intermediate with 5-methyl-1,2-oxazole-4-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) and temperature (60–80°C) to improve yields. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions on the furan, thiophene, and oxazole rings. For example, the thiophen-3-yl group shows distinct deshielding at δ 7.2–7.5 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (exact mass: ~343.2 g/mol) and detect fragmentation patterns .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1670 cm1^{-1} for the carboxamide) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs be applied to determine the three-dimensional conformation of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion using dichloromethane/hexane mixtures.
  • Data Collection : Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and process using SHELXD for phase solution and SHELXL for refinement .
  • Analysis : Validate bond lengths and angles (e.g., oxazole C-O bond: ~1.36 Å) and assess intermolecular interactions (e.g., π-π stacking between thiophene and furan rings) .

Q. What strategies are employed to resolve contradictions in NMR data arising from dynamic molecular behavior?

  • Methodology :

  • Variable Temperature NMR : Conduct experiments at 25°C to 100°C to identify coalescence temperatures for dynamic processes (e.g., rotational isomerism in the ethylenediamine linker) .
  • 2D NMR : Use NOESY to detect through-space correlations between thiophen-3-yl and oxazole protons, confirming spatial proximity despite ambiguous 1D signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .

Q. How does molecular docking analysis predict the antiviral potential of this compound, and what experimental validations are required?

  • Methodology :

  • Target Selection : Dock against viral polymerases (e.g., Monkeypox DNA polymerase) using AutoDock Vina. Focus on binding affinity (ΔG < -8 kcal/mol) and interactions (e.g., hydrogen bonds with catalytic residues) .
  • Validation :
  • Enzymatic Assays : Measure IC50_{50} values using fluorescence-based polymerase inhibition assays.
  • Mutagenesis : Test docking predictions by mutating key residues (e.g., Lys154Ala in the polymerase active site) and assess changes in inhibitory potency .

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